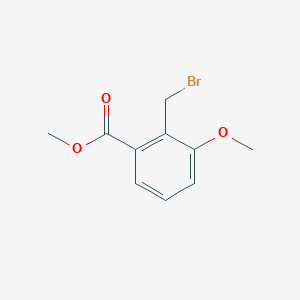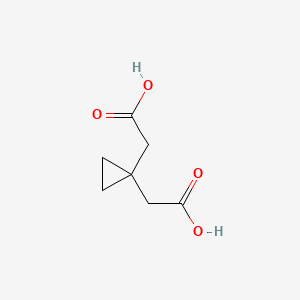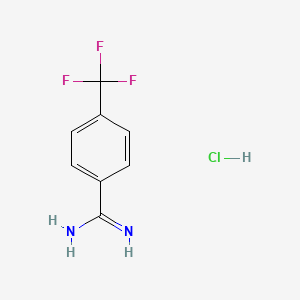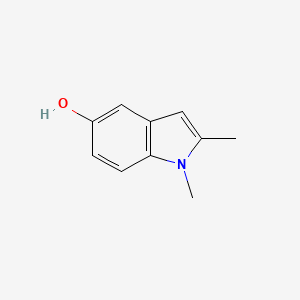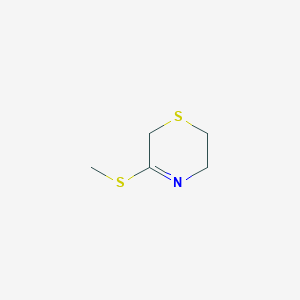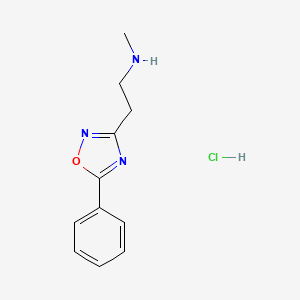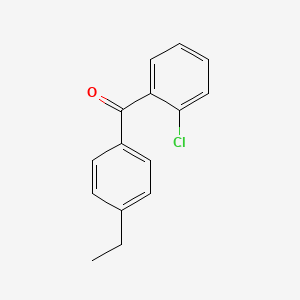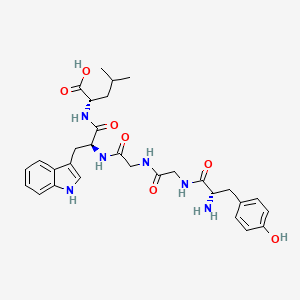
Gluten Exorphin B5
Overview
Description
Gluten Exorphin B5 is an opioid peptide derived from the digestion of gluten, a protein found in wheat and related grains. This compound is a pentapeptide with the sequence Tyr-Gly-Gly-Trp-Leu. It is known for its ability to interact with opioid receptors in the body, influencing various physiological processes .
Mechanism of Action
Target of Action
Gluten Exorphin B5 is an exogenous opioid peptide derived from wheat gluten . It primarily targets the δ-opioid receptor , a type of opioid receptor in the nervous system that plays a significant role in pain regulation, immune response, mood, and other physiological processes .
Mode of Action
Upon ingestion of wheat gluten, this compound is released and interacts with its primary target, the δ-opioid receptor . This interaction triggers a cascade of biochemical reactions that result in various physiological effects. The compound exhibits a high affinity for the δ-opioid receptor, which means it can bind to this receptor very effectively .
Biochemical Pathways
The interaction of this compound with the δ-opioid receptor affects several biochemical pathways. It plays a role in prolactin secretion, modification of brain neurotransmitter secretion, hormonal and gastrointestinal functions . These peptides work as external regulators for gastrointestinal movement and hormonal release .
Pharmacokinetics
The pharmacokinetics of this compound, like its absorption, distribution, metabolism, and excretion (ADME), are still under investigation. It’s known that these peptides are released in the gastrointestinal tracts after ingestion of wheat gluten . The breakdown of gliadin, a polymer of wheat proteins, creates amino acids that stop the gluten epitopes from entering the immune system to activate inflammatory reactions .
Result of Action
The binding of this compound to the δ-opioid receptor results in a range of molecular and cellular effects. It increases postprandial plasma insulin levels in rats , suggesting a role in glucose metabolism. Moreover, these peptides have a role in modulating pain senses, observable behavior, learning, and memory processes in animal models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other dietary components and the individual’s overall health status can impact the compound’s action, efficacy, and stability. Furthermore, individuals with celiac disease release gluten exorphins as part of the allergic immune response . Due to the weakening of intestinal walls caused by celiac disease, some of these gluten exorphins can make their way through the lining of the intestines and are then absorbed into the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gluten Exorphin B5 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities .
Chemical Reactions Analysis
Types of Reactions: Gluten Exorphin B5 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan residue, affecting the peptide’s activity.
Reduction: Reduction reactions can be used to protect the peptide from oxidative damage during synthesis and storage.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, used in SPPS.
Major Products:
Oxidized Peptides: Modified peptides with altered biological activity.
Reduced Peptides: Peptides with protected functional groups.
Substituted Peptides: Analog peptides with different amino acid sequences.
Scientific Research Applications
Gluten Exorphin B5 has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal function and hormonal regulation.
Medicine: Studied for its potential effects on neurological conditions and its interaction with opioid receptors.
Industry: Potential use in developing gluten-free products and understanding gluten-related disorders
Comparison with Similar Compounds
Gluten Exorphin A5: Another opioid peptide with the sequence Gly-Tyr-Tyr-Pro-Thr.
Gluten Exorphin B4: A tetrapeptide with the sequence Tyr-Gly-Gly-Trp.
Gliadorphin-7: A heptapeptide derived from alpha-gliadin with the sequence Tyr-Pro-Gln-Pro-Gln-Pro-Phe
Comparison: Gluten Exorphin B5 is unique due to its specific sequence and high affinity for the delta-opioid receptor.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBWDFQAZNDLP-HVCNVCAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gluten Exorphin B5 and how does it exert its effects?
A1: this compound (Tyr-Gly-Gly-Trp-Leu) is an opioid peptide derived from the enzymatic digestion of wheat gluten. [, ] It primarily exerts its effects by stimulating prolactin secretion. Research suggests this action is mediated through opioid receptors located outside the blood-brain barrier. [, ]
Q2: What is the structural difference between Gluten Exorphin B4 and B5, and how does it impact their activity?
A2: Gluten Exorphin B4 (Tyr-Gly-Gly-Trp) shares an identical N-terminal sequence with this compound (Tyr-Gly-Gly-Trp-Leu) but lacks the carboxy-terminal leucine. [, ] Studies in male rats demonstrate that while this compound effectively stimulates prolactin release, Gluten Exorphin B4 does not, even at higher doses. [, ] This suggests the presence of the leucine residue is crucial for the prolactin-stimulating activity of this compound. [, ]
Q3: Has this compound been studied in other species besides rats?
A3: Yes, beyond studies in rats, the impact of chemically synthesized this compound on chicken lymphocyte immune activity has been investigated in vitro. [] Results indicate that this compound can significantly enhance cell proliferation and increase IL-4 mRNA levels in chicken peripheral blood mononuclear cells. []
Q4: Are there any analytical methods available to measure this compound levels?
A4: Yes, a liquid chromatography-mass spectrometry assay has been developed for quantifying this compound in cerebrospinal fluid. [] This analytical advancement allows for more precise measurement and monitoring of this compound levels in research settings.
Q5: How does this compound reach its site of action after ingestion?
A5: While the exact mechanisms of absorption, distribution, metabolism, and excretion (ADME) of this compound require further investigation, research shows that intravenous administration of this compound effectively stimulates prolactin secretion in rats. [] This suggests the peptide can enter the bloodstream and reach its target sites. Further research is needed to fully elucidate the pharmacokinetic properties of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



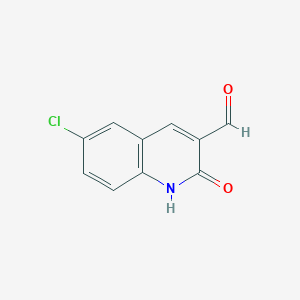
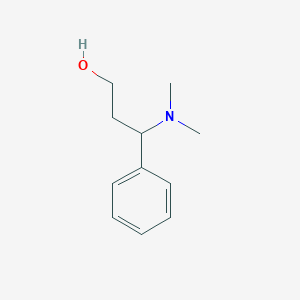
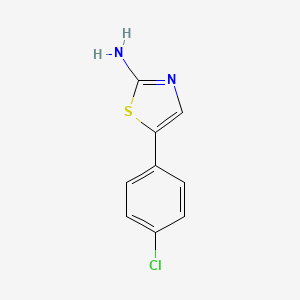
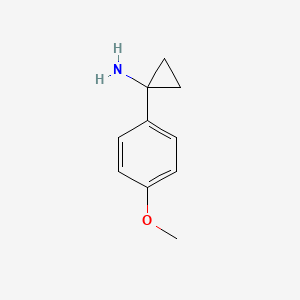
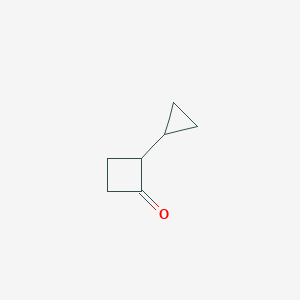
![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
